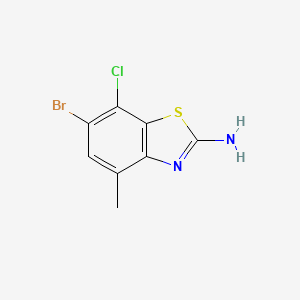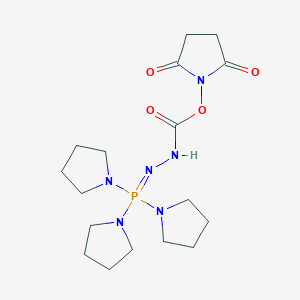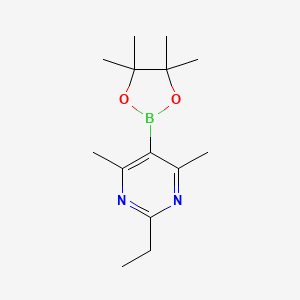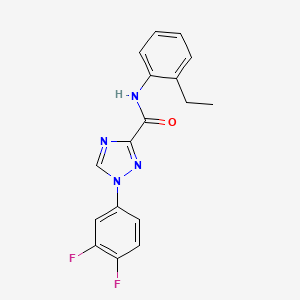
6-Bromo-7-chloro-4-methyl-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzothiazolamine, 6-bromo-7-chloro-4-methyl- is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzene ring fused with a thiazole ring, which contains nitrogen and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolamine, 6-bromo-7-chloro-4-methyl- typically involves the bromination and chlorination of 2-aminobenzothiazole derivatives. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation at the desired positions on the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters such as temperature, pressure, and reagent concentrations are optimized for maximum yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzothiazolamine, 6-bromo-7-chloro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Applications De Recherche Scientifique
2-Benzothiazolamine, 6-bromo-7-chloro-4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a precursor for developing pharmaceutical agents with potential therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Benzothiazolamine, 6-bromo-7-chloro-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms and the methyl group can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzothiazolamine, 6-bromo-4-chloro-
- 2-Benzothiazolamine, 6-chloro-4-methyl-
- 2-Benzothiazolamine, 6-bromo-4-methyl-
Uniqueness
2-Benzothiazolamine, 6-bromo-7-chloro-4-methyl- is unique due to the specific combination of bromine, chlorine, and methyl substituents on the benzothiazole ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
383131-53-1 |
|---|---|
Formule moléculaire |
C8H6BrClN2S |
Poids moléculaire |
277.57 g/mol |
Nom IUPAC |
6-bromo-7-chloro-4-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H6BrClN2S/c1-3-2-4(9)5(10)7-6(3)12-8(11)13-7/h2H,1H3,(H2,11,12) |
Clé InChI |
PZRALQSDOXZZIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1N=C(S2)N)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13360190.png)


![6-(3-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360222.png)

![4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B13360228.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360230.png)
![5'-Amino-3'-methyl-1'-phenyl-1,1',2,4'-tetrahydro-2-oxospiro(indole-3,4'-pyrano[2,3-c]pyrazole)-6'-carbonitrile](/img/structure/B13360232.png)


![5-benzyl-2-(benzyloxy)-1,4a,5,11b-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one](/img/structure/B13360255.png)

![6-(4-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360273.png)
